N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, an ethoxyphenyl group, a pyridinyl group, and a triazolyl group, all connected through a sulfanylacetamide linkage. The presence of these diverse functional groups makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 1,2,4-triazole ring, followed by the introduction of the pyridinyl and ethoxyphenyl groups. The final step involves the coupling of the dichlorophenyl group with the triazole derivative through a sulfanylacetamide linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. Industrial methods also focus on scalability and reproducibility to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, such as polymers and coatings, due to its diverse functional groups and reactivity.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure, used as a precursor to high-performance polymers.
N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide: Shares structural similarities with other triazole-based compounds, which are known for their diverse biological activities.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
499125-79-0 |
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Molecular Formula |
C23H19Cl2N5O2S |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19Cl2N5O2S/c1-2-32-18-8-6-17(7-9-18)30-22(15-4-3-11-26-13-15)28-29-23(30)33-14-21(31)27-20-12-16(24)5-10-19(20)25/h3-13H,2,14H2,1H3,(H,27,31) |
InChI Key |
QJEUSWWXFYPGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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